3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride
CAS No.: 2126162-54-5
Cat. No.: VC5554326
Molecular Formula: C7H14ClNO2S
Molecular Weight: 211.7
* For research use only. Not for human or veterinary use.
![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride - 2126162-54-5](/images/structure/VC5554326.png)
Specification
CAS No. | 2126162-54-5 |
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Molecular Formula | C7H14ClNO2S |
Molecular Weight | 211.7 |
IUPAC Name | 8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-amine;hydrochloride |
Standard InChI | InChI=1S/C7H13NO2S.ClH/c8-5-3-6-1-2-7(4-5)11(6,9)10;/h5-7H,1-4,8H2;1H |
Standard InChI Key | XDKUBKHWJSLOTQ-UHFFFAOYSA-N |
SMILES | C1CC2CC(CC1S2(=O)=O)N.Cl |
Introduction
Structural and Chemical Characteristics
The molecular formula of 3-amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride is C₇H₁₄ClNO₃S, with a molecular weight of 211.71 g/mol . The IUPAC name, (1R,5S)-3-amino-8-thiabicyclo[3.2.1]octane 8,8-dioxide hydrochloride, reflects its bicyclo[3.2.1]octane backbone, where the sulfur atom at position 8 is oxidized to a sulfone (λ⁶-sulfur) . Key structural features include:
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Bicyclic framework: The [3.2.1]octane system imposes conformational rigidity, which may influence binding interactions in biological systems .
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Sulfone groups: The sulfur atom in the 8-position is doubly oxidized (S=O₂), contributing to the compound’s polarity and potential hydrogen-bonding capacity .
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Amino group: The 3-amino substituent provides a site for functionalization or salt formation, with the hydrochloride counterion enhancing aqueous solubility .
The compound’s SMILES notation (NC1CC2CCC(C1)S2(=O)=O.Cl) and InChIKey (XDKUBKHWJSLOTQ-UHFFFAOYSA-N) are critical for database searches and computational modeling .
Future Research Directions
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Biological profiling: Testing affinity for nicotinic acetylcholine receptors (nAChRs) or dopamine transporters, given structural similarities to bioactive tropane alkaloids .
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Derivatization: Exploring substitutions at the 3-amino position to modulate pharmacokinetic properties.
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Computational studies: Molecular docking to predict target engagement using the InChIKey and SMILES data .
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